Flavopereirine perchlorate

Catalog No.
S761776
CAS No.
70128-63-1
M.F
C17H15ClN2O4
M. Wt
346.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavopereirine perchlorate

CAS Number

70128-63-1

Product Name

Flavopereirine perchlorate

IUPAC Name

3-ethyl-12H-indolo[2,3-a]quinolizin-5-ium;perchlorate

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C17H14N2.ClHO4/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17;2-1(3,4)5/h3-11H,2H2,1H3;(H,2,3,4,5)

InChI Key

SJFWLNAQONFVEY-UHFFFAOYSA-N

SMILES

CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3.[O-]Cl(=O)(=O)=O

Flavopereirine perchlorate (CAS 70128-63-1) is a highly crystalline, stable salt of the β-carboline alkaloid flavopereirine, primarily utilized as a high-purity analytical standard and pharmacological screening reagent [1]. Characterized by its defined stoichiometry and a high melting point of 307-308 °C, this perchlorate salt offers significant solid-state stability and favorable solubility profiles in standard assay solvents compared to its zwitterionic betaine counterpart[REFS-1, REFS-2]. In procurement contexts, it is the preferred chemical form for rigorous in vitro and in vivo studies, ensuring precise molar dosing for oncology, parasitology, and phytochemical quantification without the variability associated with botanical extracts [2].

Substituting flavopereirine perchlorate with crude Geissospermum vellosii bark extracts, mixed alkaloid fractions, or the generic betaine inner salt (CAS 486-18-0) introduces severe reproducibility failures in quantitative assays[REFS-1, REFS-2]. Crude extracts suffer from batch-to-batch phytochemical variations and extraction artifacts, making them unsuitable for precise mechanism-of-action studies [3]. Furthermore, the betaine form is prone to ambiguous hydration states (e.g., monohydrates) and possesses a significantly lower thermal stability, melting at 233-235 °C [REFS-1, REFS-2]. Procuring the defined perchlorate salt circumvents these hydration-induced molar dosing errors and guarantees the consistent solubility required for high-throughput screening and analytical benchmarking[2].

Superior Thermal Stability and Solid-State Integrity

Crystallization of flavopereirine as a perchlorate salt significantly enhances its thermal stability compared to the free betaine form [1]. The perchlorate salt exhibits a melting point of 307-308 °C when crystallized from methanol, whereas the betaine inner salt melts at a much lower 233-235 °C [1]. This >70 °C differential indicates a highly robust crystalline lattice, which prevents degradation during long-term storage and formulation[REFS-1, REFS-2].

Evidence DimensionMelting Point (Thermal Stability)
Target Compound DataFlavopereirine perchlorate (307-308 °C)
Comparator Or BaselineFlavopereirine betaine inner salt (233-235 °C)
Quantified Difference>70 °C increase in melting point
ConditionsSolid-state stability assessment (methanol vs. acetone crystallization)

A higher melting point and stable crystalline lattice ensure extended shelf-life and reliable handling during the preparation of analytical standards.

Stoichiometric Precision in Oncology Screening Assays

In sensitive oncology assays, utilizing flavopereirine perchlorate (MW 346.77 g/mol) prevents the molar dosing errors frequently caused by the variable water content of betaine hydrates [REFS-1, REFS-2]. The perchlorate salt provides exact stoichiometric precision, enabling highly reproducible IC50 determinations, such as the 5.96 μM inhibitory concentration observed in MDA-MB-231 breast cancer cells at 48 hours [3]. Generic betaine forms, often misidentified or supplied as ambiguous hydrates, compromise this quantitative accuracy [2].

Evidence DimensionMolar Dosing Accuracy and IC50 Determination
Target Compound DataFlavopereirine perchlorate (Exact MW 346.77 g/mol, anhydrous lattice)
Comparator Or BaselineFlavopereirine betaine (Variable hydrate forms, e.g., monohydrate)
Quantified DifferenceElimination of hydrate-induced molecular weight variability
ConditionsIn vitro cell viability assays (e.g., MDA-MB-231 cells)

Exact molecular weight certainty is critical for calculating precise micromolar concentrations in dose-response curves and high-throughput screening.

Potency and Baseline Purity vs. Botanical Extracts

When evaluating anti-leishmanial properties, the pure flavopereirine perchlorate salt delivers a highly specific and potent response compared to crude Geissospermum vellosii alkaloid fractions [1]. The isolated compound demonstrates a precise IC50 of 0.15 μg/mL against L. amazonensis promastigotes at 72 hours[1]. Utilizing the pure perchlorate salt eliminates the background noise, antagonistic interactions, and batch-to-batch variability inherent to crude botanical mixtures, establishing a reliable baseline for drug development [1].

Evidence DimensionAnti-leishmanial Potency (IC50) and Assay Noise
Target Compound DataPure Flavopereirine salt (IC50 0.15 μg/mL at 72h)
Comparator Or BaselineCrude Geissospermum vellosii alkaloid extract
Quantified DifferenceSub-microgram potency with 0% botanical background interference
ConditionsIn vitro L. amazonensis promastigote viability assay (72h exposure)

Procuring the isolated, high-purity salt is essential for validating specific mechanisms of action without the confounding variables of crude plant extracts.

Analytical Reference Standard for Phytochemical Profiling

Due to its robust thermal stability (mp 307-308 °C) and defined stoichiometry, flavopereirine perchlorate is a highly reliable reference material for HPLC and LC-MS quantification of β-carboline alkaloids in botanical extracts and pharmaceutical formulations [REFS-1, REFS-2].

Precise Molar Reagent for Oncology Mechanism Studies

The salt's reliable anhydrous molecular weight ensures accurate micromolar dosing in cancer research, making it the preferred form for investigating apoptosis, cell-cycle arrest, and signaling pathway inhibition in cell lines like MDA-MB-231 and CRC [REFS-2, REFS-3].

Benchmark API for Anti-Parasitic Drug Development

By eliminating the batch variability of crude bark extracts, the pure perchlorate salt serves as a reproducible baseline for evaluating leishmanicidal and antiplasmodial activity, allowing for rigorous quantitative structure-activity relationship (QSAR) modeling [4].

UNII

1520VM23JD

Wikipedia

Flavopereirine perchlorate

Dates

Last modified: 02-18-2024

Explore Compound Types